molecular formula C20H15F3N2O B5917963 Pyridine, 3-benzoyl-4-benzylamino-2-trifluoromethyl-

Pyridine, 3-benzoyl-4-benzylamino-2-trifluoromethyl-

Cat. No.: B5917963
M. Wt: 356.3 g/mol
InChI Key: FGMZWYZUBSXKQG-UHFFFAOYSA-N
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Description

Pyridine, 3-benzoyl-4-benzylamino-2-trifluoromethyl- is a complex organic compound that belongs to the pyridine family Pyridine derivatives are known for their wide range of applications in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-benzoyl-4-benzylamino-2-trifluoromethyl- can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of boronic esters as protective groups in carbohydrate chemistry has been explored for selective functionalization of glycoside substrates .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-benzoyl-4-benzylamino-2-trifluoromethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.

Scientific Research Applications

Pyridine, 3-benzoyl-4-benzylamino-2-trifluoromethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 3-benzoyl-4-benzylamino-2-trifluoromethyl- involves its interaction with specific molecular targets and pathways. For instance, pyridine derivatives have been shown to inhibit tropomyosin receptor kinases, which are associated with cell proliferation and differentiation . The compound’s effects are mediated through the phosphorylation of the kinase domain and subsequent activation of downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 3-benzoyl-4-benzylamino-2-trifluoromethyl- is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and reactivity

Properties

IUPAC Name

[4-(benzylamino)-2-(trifluoromethyl)pyridin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O/c21-20(22,23)19-17(18(26)15-9-5-2-6-10-15)16(11-12-24-19)25-13-14-7-3-1-4-8-14/h1-12H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMZWYZUBSXKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=NC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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